

Application Notes and Protocols for the Quantification of Tanghinin in Plant Extracts

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Compound of Interest

Compound Name: Tanghinin

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Introduction

Tanghinin is a potent cardenolide glycoside found in various plant species, notably within the *Cerbera* genus, including *Cerbera manghas* and *Cerbera odollam*.^{[1][2]} These compounds are of significant interest to researchers and drug development professionals due to their cardiotonic and cytotoxic properties.^[3] As with other cardiac glycosides, **tanghinin**'s primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase pump, a critical enzyme for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, making accurate quantification of **tanghinin** in plant extracts crucial for toxicological assessments, pharmacological studies, and the development of potential therapeutic agents.

These application notes provide a detailed protocol for the quantification of **tanghinin** in plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UHPLC-PDA-MS). Additionally, a summary of quantitative data and a diagram of the relevant signaling pathway are presented.

Data Presentation

The following table summarizes the quantitative data for **tanghinin** found in the seeds of *Cerbera manghas*, as determined by UHPLC-PDA-MS analysis.^{[1][4]}

Plant Material	Compound	Concentration (µg/g of seed)	Analytical Method
Cerbera manghas (Dried Ripe Fruit Seed)	Tanghinin	621.4	UHPLC-PDA-MS
Cerbera manghas (Fresh Unripe Fruit Seed)	Tanghinin	3.5	UHPLC-PDA-MS
Cerbera manghas (Dried Ripe Fruit Seed)	Deacetyltanghinin	1209.1	UHPLC-PDA-MS
Cerbera manghas (Fresh Unripe Fruit Seed)	Deacetyltanghinin	49.4	UHPLC-PDA-MS
Cerbera manghas (Dried Ripe Fruit Seed)	Neriifolin	804.2	UHPLC-PDA-MS
Cerbera manghas (Fresh Unripe Fruit Seed)	Neriifolin	47.0	UHPLC-PDA-MS
Cerbera manghas (Dried Ripe Fruit Seed)	Cerberin	285.9	UHPLC-PDA-MS
Cerbera manghas (Fresh Unripe Fruit Seed)	Cerberin	2.3	UHPLC-PDA-MS

Experimental Protocols

This section details the methodology for the quantification of **tanghinin** in plant extracts, from sample preparation to UHPLC-PDA-MS analysis.

Sample Preparation and Extraction

This protocol is designed for the extraction of **tanghinin** and other cardiac glycosides from plant seeds.

Materials:

- Plant seeds (e.g., *Cerbera manghas*)
- Grinder or mortar and pestle
- Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 µm)
- HPLC vials

Procedure:

- **Sample Collection and Drying:** Collect fresh plant material. For seeds, separate them from the fruit pulp. The seeds can be either fresh or dried. For drying, place the seeds in a well-ventilated oven at 40-50°C until a constant weight is achieved.
- **Grinding:** Grind the dried or fresh seeds into a fine powder using a grinder or a mortar and pestle.
- **Extraction:**
 - Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
 - Add 10 mL of methanol/water (80:20, v/v) as the extraction solvent.

- Vortex the mixture for 1 minute to ensure thorough mixing.
- Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
- Centrifugation and Filtration:
 - Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
 - Carefully collect the supernatant.
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Storage: Store the extracted sample at 4°C until analysis. For long-term storage, samples should be kept at -20°C.

UHPLC-PDA-MS Quantification of Tanghinin

This protocol outlines the instrumental parameters for the quantification of **tanghinin**.

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Photodiode Array (PDA) detector
- Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of cardiac glycosides.[\[5\]](#)
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile

- Gradient Elution: A typical gradient would be: 10-90% B over 15 minutes, followed by a wash and re-equilibration step. The specific gradient should be optimized for the best separation of **tanghinin** from other components in the extract.[5]
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- PDA Detection: Quantification is performed at 219 nm.[1][4] A full scan from 200-400 nm should be recorded to check for peak purity.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 600 L/h
- Cone Gas Flow: 50 L/h
- Expected m/z for **Tanghinin**: [M+H]⁺ at approximately 591.3169.[1][4]

Quantification:

- Standard Curve: Prepare a series of standard solutions of purified **tanghinin** of known concentrations.

- Analysis: Inject the standards and the prepared plant extracts into the UHPLC-PDA-MS system.
- Calibration: Generate a calibration curve by plotting the peak area of **tanghinin** from the PDA detector against the concentration of the standards.
- Calculation: Determine the concentration of **tanghinin** in the plant extracts by interpolating their peak areas on the calibration curve. The identity of the **tanghinin** peak should be confirmed by its retention time and mass spectrum.

Mandatory Visualizations

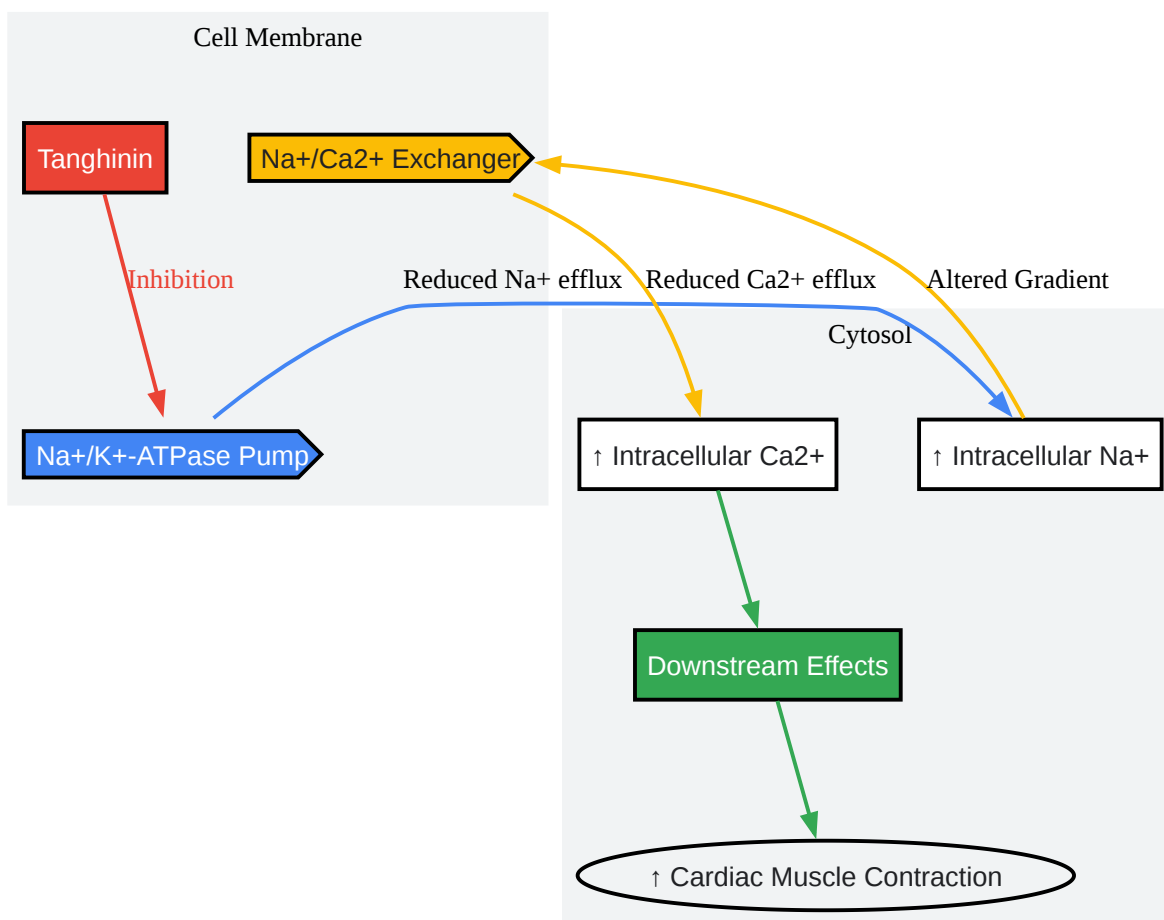
Experimental Workflow



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Caption: Experimental workflow for **tanghinin** quantification.

Signaling Pathway of Tanghinin (Cardenolide Glycoside)



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Caption: Mechanism of action of **tanghinin** via Na⁺/K⁺-ATPase inhibition.

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